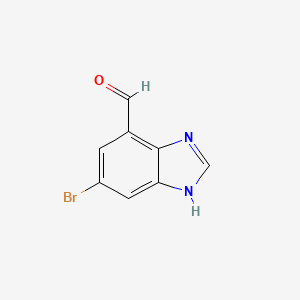![molecular formula C11H11NO3S B13547791 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a hydroxypropanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents (e.g., dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzo[b]thiophene ring.
Aplicaciones Científicas De Investigación
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural similarity to natural amino acids makes it a useful tool in studying enzyme-substrate interactions and protein engineering.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the amino and hydroxy groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Benzothienyl)-L-alanine: Similar structure but lacks the hydroxy group.
2-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a benzo[b]thiophene ring.
2-Amino-3-(benzo[b]furan-3-yl)propanoic acid: Contains a benzo[b]furan ring instead of a benzo[b]thiophene ring.
Uniqueness
2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is unique due to the presence of both the benzo[b]thiophene ring and the hydroxy group.
Propiedades
Fórmula molecular |
C11H11NO3S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-amino-3-(1-benzothiophen-3-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H11NO3S/c12-9(11(14)15)10(13)7-5-16-8-4-2-1-3-6(7)8/h1-5,9-10,13H,12H2,(H,14,15) |
Clave InChI |
BUPONKXCACORKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)

![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)



![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)

![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)

